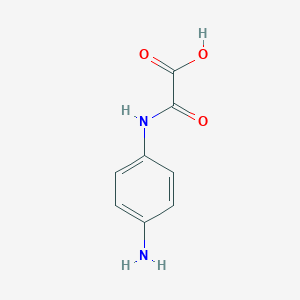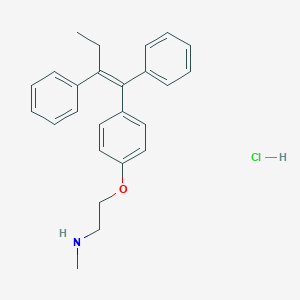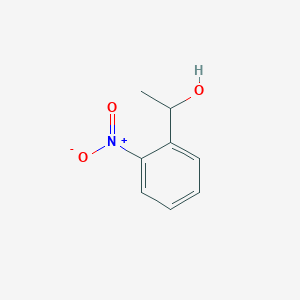
2,3'-脱氧胸苷
描述
3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,5,3]dioxazepine ring system
科学研究应用
3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleoside metabolism.
Materials Science: The unique ring structure makes it a candidate for developing new materials with specific electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and molecular interactions.
作用机制
Target of Action
It’s known that 3’-modified nucleosides are used as inhibitors of hiv replication
Mode of Action
The mode of action of 2,3’-Anhydrothymidine involves a series of chemical reactions. For instance, it can be derivatized to 5’-benzoyl-2’,3’-anhydrothymidine for use in the synthesis of 5’-Derivatives of 3’-(tetrazole-2’-yl)-3’-deoxythymidines . It can also be contacted with thioacetic acid to produce 3’-S-acetyl-3’-thio-2’-deoxynucleosides .
Biochemical Pathways
It’s known that metabolic pathways involve a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .
Pharmacokinetics (ADME Properties)
It’s known that the compound is a powder form and soluble in methanol . It’s stored at -20°C, suggesting that it’s stable under low temperatures
Result of Action
It’s known that 3’-modified nucleosides, such as 2,3’-anhydrothymidine, are used as inhibitors of hiv replication
Action Environment
It’s known that the compound is stable under low temperatures, as it’s stored at -20°c
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one typically involves multiple steps. One common method starts with thymidine, which undergoes a series of reactions including protection, oxidation, and cyclization to form the desired compound . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the stability of intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The compound can be reduced to modify the dioxazepine ring.
Substitution: Functional groups on the pyrimido ring can be substituted with other groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a more saturated ring system .
相似化合物的比较
Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Gemcitabine: A nucleoside analog with antiviral and anticancer properties.
Fludarabine: Used in the treatment of hematological malignancies.
Uniqueness
What sets 3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one apart is its unique ring structure, which provides distinct electronic properties and potential for targeted therapeutic applications .
属性
IUPAC Name |
10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSNHEYOIASGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)CO)OC2=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936178 | |
| Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15981-92-7 | |
| Record name | NSC144601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3'-anhydrothymidine in nucleoside chemistry?
A1: 2,3'-Anhydrothymidine serves as a crucial synthetic intermediate in nucleoside chemistry. Its strained three-membered epoxide ring makes it highly reactive towards nucleophiles, enabling the introduction of various substituents at the 3'-position of the deoxyribose sugar. This characteristic is widely exploited to synthesize therapeutically important nucleoside analogs, including the anti-HIV drug, 3'-azido-3'-deoxythymidine (AZT). [, , ]
Q2: Can you elaborate on the synthesis of AZT from 2,3'-anhydrothymidine?
A2: AZT synthesis involves reacting 2,3'-anhydrothymidine with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). [] The azide ion (N3-) acts as a nucleophile, attacking the less hindered carbon of the epoxide ring, leading to ring opening and formation of the 3'-azido-3'-deoxythymidine (AZT) with inversion of configuration at the 3'-position. [, , ]
Q3: Are there alternative nucleophiles besides azide that can react with 2,3'-anhydrothymidine?
A3: Yes, various other nucleophiles besides azide can react with 2,3'-anhydrothymidine. Examples include:
- Thioacetic acid: Leads to the formation of 3'-S-acetyl-3'-thiothymidine, a key intermediate in synthesizing 3',5'-dithiothymidine. []
- O,O-disubstituted phosphorodithioic acids: Yields thymidine 3′-S-phosphorodithioate and dithymidine-3′-S-phosphorodithioate, valuable compounds in nucleotide chemistry. []
- Methyl mercaptan anion: Opens the epoxide ring to give the 3′-methylthio derivative, a precursor to 3′-(methylsulfinyl)-3′-deoxythymidine and its sulfone analog. []
- Triethylammonium salts of tetrazole or 5-substituted tetrazoles: Reacts with 5′-O-benzoyl-2,3′-anhydrothymidine to yield 5′-O-benzoyl-3′-(tetrazole-2”-yl)-3′-deoxythymidine and its 5”-substituted derivatives, which can be further modified to yield 3′-(tetrazole-2”-yl)-3′-deoxythymidine and its 5”-derivatives. []
Q4: How does the structure of 2,3'-anhydrothymidine influence its reactivity?
A4: The reactivity of 2,3'-anhydrothymidine stems from the inherent ring strain within its 2,3'-epoxy ring. This strain makes the ring susceptible to nucleophilic attack, primarily at the less sterically hindered 3'-carbon. [, , ]
Q5: What are some challenges associated with synthesizing 2,3'-anhydrothymidine?
A5: Synthesizing 2,3'-anhydrothymidine can be challenging due to the potential for side reactions, such as the formation of 2,5'-anhydro-1-(2-deoxy---threo-pentofuranosyl)thymine. [] Additionally, optimizing reaction conditions to favor the desired 2,3'-anhydro product over other possible isomers requires careful consideration. [, , , , ]
Q6: How is 2,3'-anhydrothymidine typically synthesized?
A6: Several methods have been developed for the synthesis of 2,3'-anhydrothymidine:
- DBU-mediated cyclization: Treatment of 5′-O-tritylthymidine with perfluorobutanesulfonyl fluoride and DBU in toluene yields 5′-O-trityl-2,3′-anhydrothymidine. []
- Thermal or base-promoted conversion: Heating or treating 5′-O-TBDMS-3′-O-(1H-imidazole-1-thiocarbonyl)thymidine with a base results in the formation of 5′-O-TBDMS-2,3′-anhydro-thymidine. [, ]
- Mitsunobu reaction: Direct conversion of thymidine to 2,3′-anhydrothymidine can be achieved using the Mitsunobu reaction. []
- Diphenyl sulphite mediated conversion: Heating thymidine with diphenyl sulphite in dimethylacetamide also leads to the formation of 2,3′-anhydrothymidine. [, ]
Q7: What is the role of protecting groups in the synthesis of 2,3'-anhydrothymidine and its derivatives?
A7: Protecting groups, such as benzoyl, tosyl, trityl, and TBDMS, are often employed in the synthesis of 2,3'-anhydrothymidine and its derivatives to prevent unwanted side reactions at the 5′-hydroxyl group. [, , , , , ] They are strategically chosen based on their compatibility with reaction conditions and ease of removal after the desired transformations are complete.
Q8: Has the crystal structure of 2,3'-anhydrothymidine or its derivatives been determined?
A8: Yes, the crystal structure of 5′-O-tosyl-2,3′-anhydrothymidine has been determined. The crystal belongs to the triclinic system, space group P1. The analysis revealed the absence of intermolecular hydrogen bonds and a 32.23° angle between the benzene ring and pyrimidine planes. []
Q9: What are the potential applications of 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) derived from 2,3'-anhydrothymidine?
A9: [18F]FLT, synthesized from 2,3'-anhydrothymidine, is a radiotracer used in positron emission tomography (PET) to image cellular proliferation. This is particularly relevant in oncology, where it shows promise for diagnosing and evaluating tumor response to therapy. [, , ]
Q10: What are some of the challenges in synthesizing and using [18F]FLT?
A10: Synthesizing [18F]FLT can be challenging due to the need for specialized equipment and expertise in radiochemistry. Low synthesis yields and limited repetition rates have also hindered its widespread clinical application. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)







